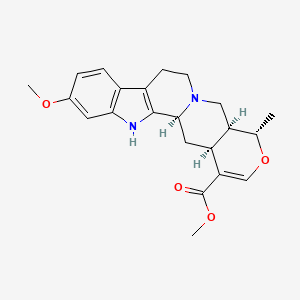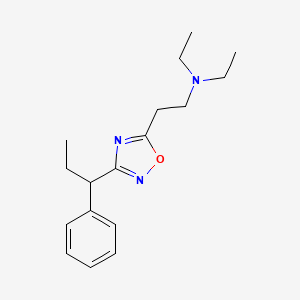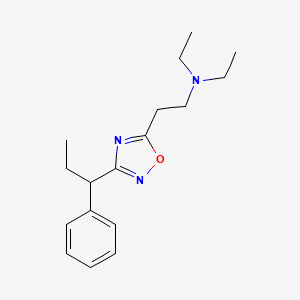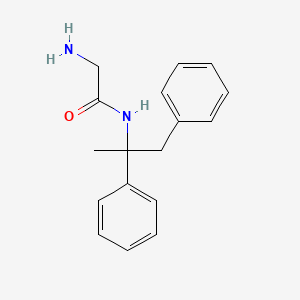
Ethoxazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethoxazene can be synthesized through the azo coupling reaction between 4-ethoxyaniline and 1,3-diaminobenzene . The reaction typically involves the diazotization of 4-ethoxyaniline followed by coupling with 1,3-diaminobenzene under acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale azo coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the azo group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds.
Applications De Recherche Scientifique
Ethoxazene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethoxazene as an analgesic involves its interaction with specific molecular targets in the nervous system. It is believed to modulate pain perception by inhibiting certain pathways involved in pain signaling. The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of neurotransmitter release and receptor activity.
Comparaison Avec Des Composés Similaires
Ethoxazene can be compared with other azo compounds and non-narcotic analgesics:
Similar Compounds: 4-[(4-Ethoxyphenyl)azo]-1,3-benzenediamine, 2,4-diamino-4’-ethoxyazobenzene.
Uniqueness: this compound stands out due to its specific combination of analgesic properties and its use as an acid-base indicator.
This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research and industry.
Propriétés
Numéro CAS |
1238467-62-3 |
|---|---|
Formule moléculaire |
C14H16N4O |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H16N4O/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16/h3-9H,2,15-16H2,1H3 |
Clé InChI |
GAWOVNGQYQVFLI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5R)-5-ethyl-5-[(2R,3S,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B10762731.png)
![bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (8E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B10762739.png)

![(1R,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene](/img/structure/B10762752.png)
![3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-[(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B10762757.png)
![(1S,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B10762760.png)







![cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate](/img/structure/B10762819.png)
